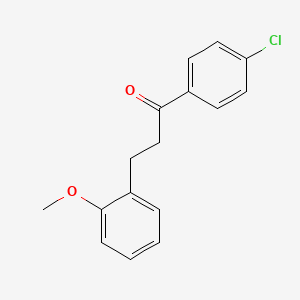

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone

Übersicht

Beschreibung

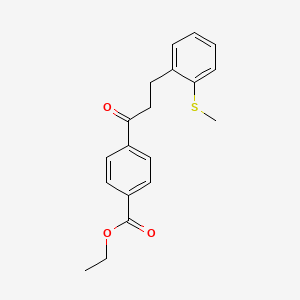

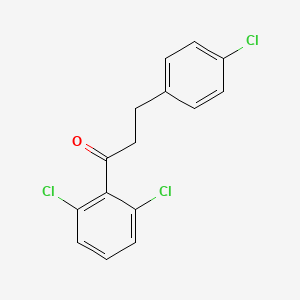

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone (3-CP-2',6'-DCP), also known as 3-CP-2',6'-dichloropropiophenone and 3-CP-2',6'-dichloro-2-propenylphenone, is a halogenated phenolic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and pharmaceuticals. 3-CP-2',6'-DCP is a member of the group of compounds known as halogenated phenols, which are compounds that contain at least one halogen atom and at least one phenol group. 3-CP-2',6'-DCP is a colorless solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optics

This compound has been studied for its potential applications in nonlinear optics . The molecule’s static and dynamic polarizability were found to be many-fold higher than that of urea . It was confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .

Optoelectronic Device Fabrication

The material possesses superior properties and could be applied in optoelectronic device fabrications . Organic molecules are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices and signal processing .

Catalyst for Diels-Alder Reactions

It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. Diels-Alder reactions are a type of pericyclic reaction that can result in the formation of cyclic compounds.

Polymerization Agent

This compound has also been used as a polymerization agent. Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.

Synthesis of Pharmaceuticals

It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals. Pharmaceuticals are medicinal drugs that are used to diagnose, cure, treat, or prevent disease.

Synthesis of Agrochemicals

In addition to pharmaceuticals, this compound has also been used in the synthesis of agrochemicals. Agrochemicals are chemicals used in agriculture, including pesticides, fertilizer, and synthetic hormones.

Synthesis of Isoxazoline Sulfonate Derivatives

A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication . Isoxazoline sulfonate derivatives have a wide range of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic and anti-Alzheimer effects .

X-ray Diffraction Analysis

The single crystal has been investigated using X-ray diffraction analysis . X-ray diffraction is a technique used in crystallography to study the atomic and molecular structure of a crystal .

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

One study suggests that a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

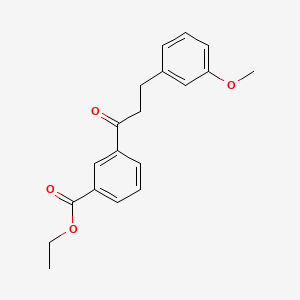

IUPAC Name |

3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)15-12(17)2-1-3-13(15)18/h1-5,7-8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPDOTUPCRFLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644503 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-2',6'-dichloropropiophenone | |

CAS RN |

898788-53-9 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.